

# 3'-Aminopropionanilide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N*-(3-Aminophenyl)propanamide

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## Introduction

3'-Aminopropionanilide, systematically known as **N-(3-aminophenyl)propanamide**, is an organic compound with potential applications in pharmaceutical research and as a building block in organic synthesis. Its chemical structure, featuring a propanamide group attached to an aniline ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a detailed overview of the chemical characteristics, synthesis, and known biological aspects of 3'-Aminopropionanilide, presenting data in a structured format for easy reference and comparison.

## Chemical and Physical Properties

3'-Aminopropionanilide is a solid at room temperature. The key physicochemical properties are summarized in the table below. While experimentally determined solubility data is limited, it is reported to be sparingly soluble in water and is expected to have moderate solubility in polar organic solvents.<sup>[1][2]</sup>

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	164.20 g/mol	[3][4]
IUPAC Name	N-(3-aminophenyl)propanamide	[3][4]
CAS Number	22987-10-6	[3][4]
Melting Point	92-96 °C	[5]
Boiling Point (Predicted)	392.0 ± 25.0 °C	[6]
InChI	InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12)	[3][4]
InChIKey	VGDKCRMZIWMPW-UHFFFAOYSA-N	[3][4]
SMILES	<chem>CCC(=O)NC1=CC=CC(=C1)N</chem>	[3][4]
Appearance	Solid	[1]
Solubility	Sparingly soluble in water. Moderate solubility in polar solvents is expected.	[1][2]

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 3'-Aminopropionanilide.

### <sup>1</sup>H-NMR Spectroscopy

The <sup>1</sup>H-NMR spectrum of 3-amino-N-phenylpropanamide in CDCl<sub>3</sub> shows the following characteristic signals:

- δ 9.98 (1H, broad s, NH): A broad singlet corresponding to the amide proton.

- $\delta$  7.51 (2H, d,  $J = 8$  Hz, Ar-H): A doublet for the two aromatic protons ortho to the amide group.
- $\delta$  7.26 (2H, t,  $J = 8$  Hz, Ar-H): A triplet for the two aromatic protons meta to the amide group.
- $\delta$  7.02 (1H, t,  $J = 8$  Hz, Ar-H): A triplet for the aromatic proton para to the amide group.
- $\delta$  3.05 (2H, broad m,  $\text{CH}_2$ ): A broad multiplet for the methylene protons of the amino group.
- $\delta$  2.43 (2H, t,  $J = 6$  Hz,  $\text{CH}_2$ ): A triplet for the methylene protons adjacent to the carbonyl group.<sup>[1]</sup>

## <sup>13</sup>C-NMR Spectroscopy

The <sup>13</sup>C-NMR spectrum provides information about the carbon framework of the molecule. Data for **N-(3-aminophenyl)propanamide** is available in spectral databases.<sup>[4]</sup>

## Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for **N-(3-aminophenyl)propanamide** is available, showing a precursor ion at  $m/z$  165.1022  $[\text{M}+\text{H}]^+$ .<sup>[4]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of a related compound, propanamide, shows characteristic absorption bands that can be correlated to 3'-Aminopropionanilide:

- N-H stretching: Twin peaks in the region of  $3500\text{-}3300\text{ cm}^{-1}$ , characteristic of a primary amine.<sup>[7]</sup>
- C=O stretching: A very prominent absorption band in the region of  $1690\text{-}1650\text{ cm}^{-1}$ , characteristic of the carbonyl group in an amide.<sup>[7]</sup>
- N-H deformation and C-N stretching: These vibrations can lead to absorptions in the  $1650\text{-}1590\text{ cm}^{-1}$  region.<sup>[7]</sup>

## Experimental Protocols

### Synthesis of 3'-Aminopropionanilide

A common method for the synthesis of 3'-Aminopropionanilide involves a two-step process starting from 3-nitroaniline.

#### Step 1: Synthesis of N-(3-nitrophenyl)propanamide

This step involves the acylation of 3-nitroaniline with propionyl chloride or propionic anhydride.

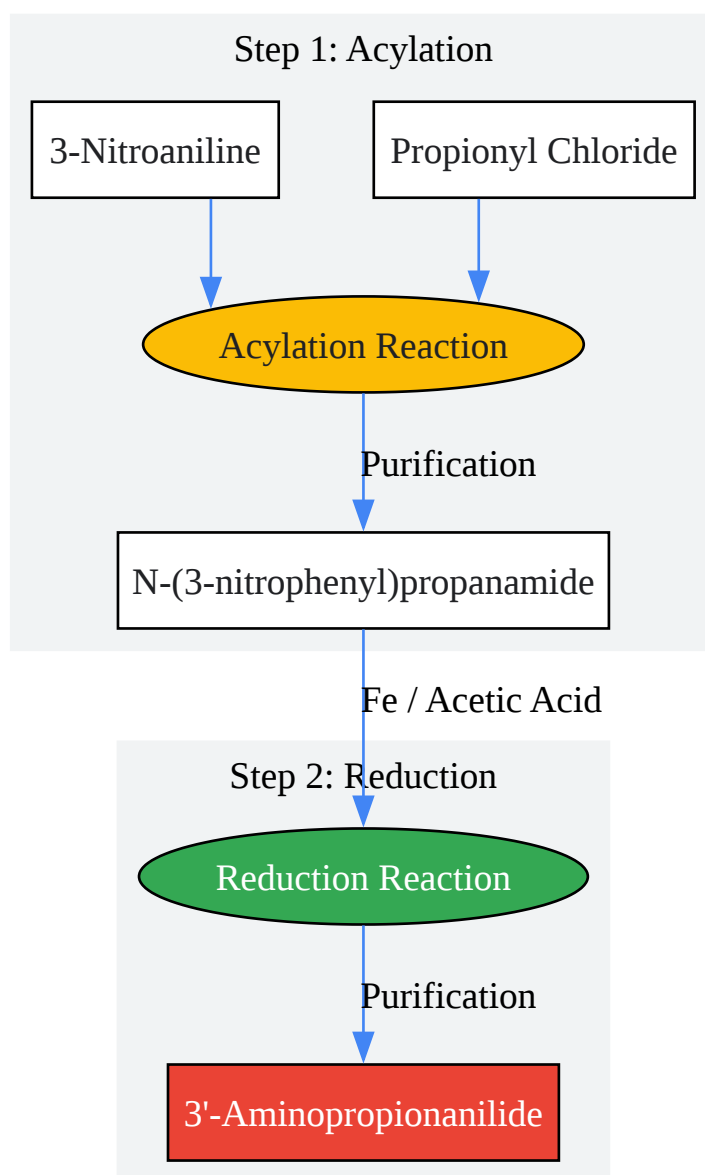
- Materials: 3-nitroaniline, a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF), a base (e.g., triethylamine or pyridine), and propionyl chloride.
- Procedure:
  - Dissolve 3-nitroaniline (1.0 eq) in the chosen aprotic solvent under an inert atmosphere ( $N_2$ ).
  - Add the base (1.2 eq) and cool the mixture to 0 °C in an ice bath.
  - Slowly add propionyl chloride (1.1 eq) to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction with the addition of cold water.
  - Extract the product with an organic solvent like ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield N-(3-nitrophenyl)propanamide.<sup>[5]</sup>

#### Step 2: Reduction of N-(3-nitrophenyl)propanamide to 3'-Aminopropionanilide

The nitro group of N-(3-nitrophenyl)propanamide is then reduced to an amino group.

- Materials: N-(3-nitrophenyl)propanamide, a suitable solvent (e.g., ethanol or methanol), and a reducing agent (e.g., iron powder in glacial acetic acid or catalytic hydrogenation with Pd/C).
- Procedure (using Iron powder):
  - Reduce N-(3-nitrophenyl)propanamide with iron powder in glacial acetic acid.
  - Monitor the reaction for completion.
  - After the reaction, work up the mixture to isolate the crude product.
  - The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform containing 1% ethanol), to afford 3'-Aminopropionanilide as an oil.<sup>[2]</sup>

#### Experimental Workflow for Synthesis



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Synthesis of 3'-Aminopropionanilide.

## Cytotoxicity Assay (MTT Assay)

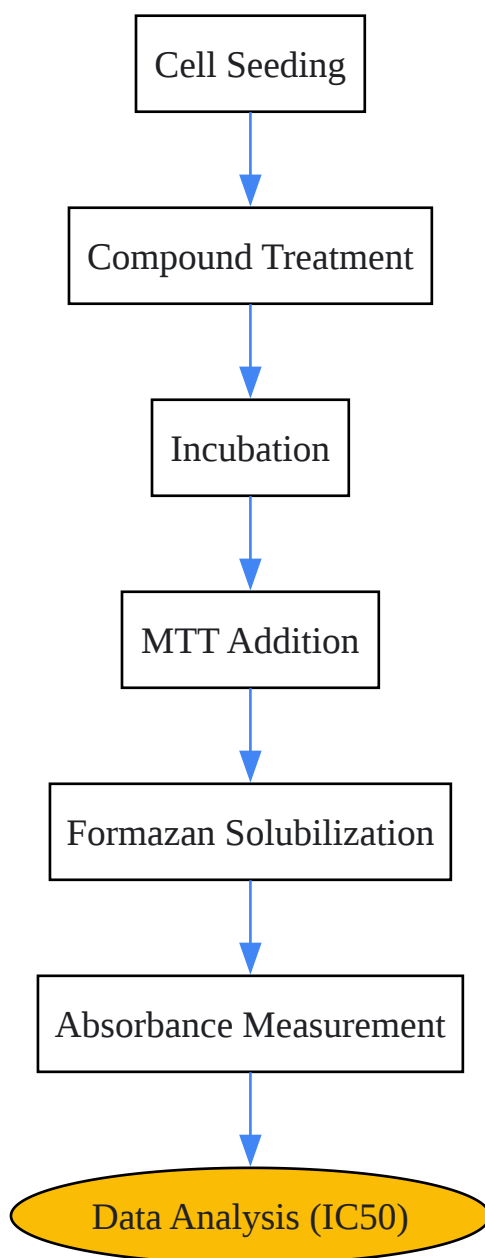
The following is a general protocol for assessing the cytotoxic effects of compounds like 3'-Aminopropionanilide derivatives on cancer cell lines.

- Materials: Cancer cell lines (e.g., HT-29, SW620), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO),

microplate reader.

- Procedure:
  - Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
  - Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add to the wells. Include appropriate controls.
  - Incubation: Incubate the plate for 48-72 hours.
  - MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
  - Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.
  - Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  - Data Analysis: Calculate the percentage of cell viability relative to the control and determine the  $IC_{50}$  value.[\[8\]](#)

#### Experimental Workflow for MTT Assay



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Workflow for a typical MTT cytotoxicity assay.

## Biological Activity

While comprehensive biological data for 3'-Aminopropionanilide itself is not extensively published, its derivatives have been investigated for various therapeutic applications, suggesting the potential of this core structure.

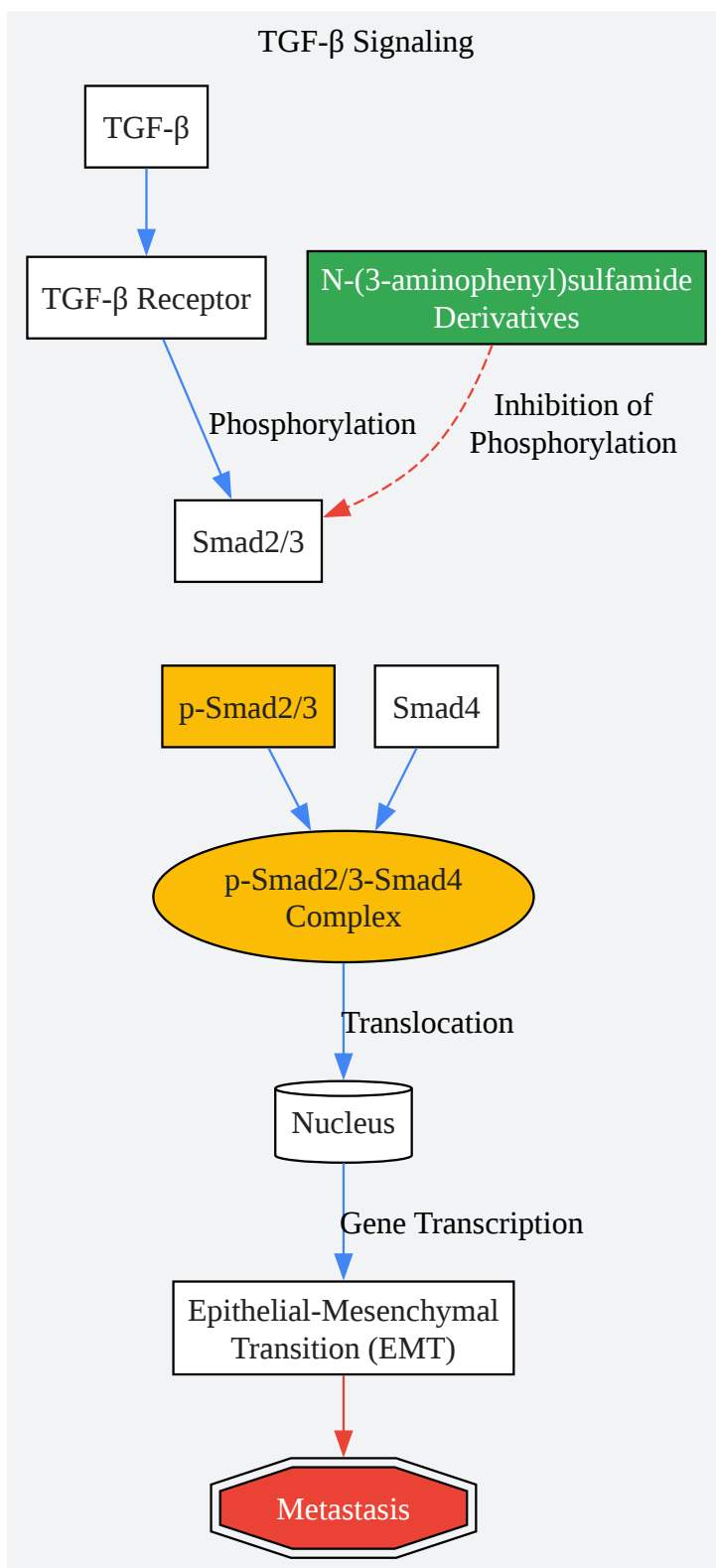


## Anticancer Potential

Derivatives of N-(3-aminophenyl)sulfamide, a structurally related class of compounds, have demonstrated promising anticancer activities. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown potent activity against colorectal cancer cell lines like HT-29 and SW620, with IC<sub>50</sub> values in the range of 5-15  $\mu$ M.[8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]

Furthermore, some derivatives have been shown to inhibit cancer cell migration by modulating the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway.[8] This pathway is critical in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis. Inhibition of the phosphorylation of key downstream effectors like Smad2 and Smad3 by these compounds can block EMT.[8]

TGF- $\beta$  Signaling Pathway in Cancer Metastasis



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Inhibition of TGF- $\beta$  signaling by derivatives.

## Safety and Handling

3'-Aminopropionanilide is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

## Conclusion

3'-Aminopropionanilide is a valuable chemical intermediate with a range of potential applications in medicinal chemistry, particularly in the development of anticancer agents. This guide provides a summary of its known chemical and physical properties, along with general protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate the quantitative solubility, detailed biological activities, and specific signaling pathways associated with this core molecule.

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300 and 100  $\mu\text{mol/l}$ , respectively. The substrate concentrations were chosen around the  $K_m$  value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articles<sup>1,2</sup> provide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37 $^{\circ}$  C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

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